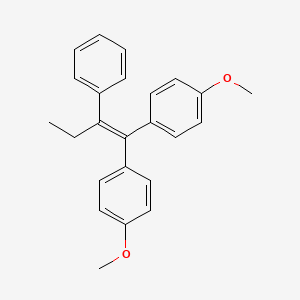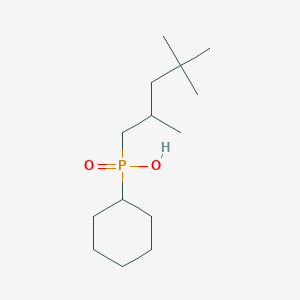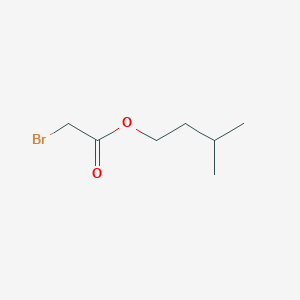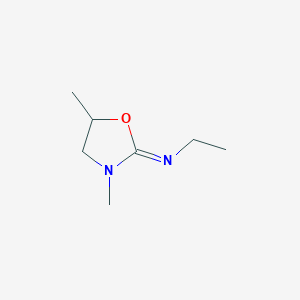
Acetic acid, trichloro, 1,2-dimethylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, trichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by chlorine atoms and a 1,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro, 1,2-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Trichloroacetic acid+1,2-dimethylpropanol→Acetic acid, trichloro, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.
化学反応の分析
Types of Reactions
Acetic acid, trichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
科学的研究の応用
Acetic acid, trichloro, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of acetic acid, trichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- Acetic acid, trichloro, methyl ester
- Acetic acid, trichloro, ethyl ester
- Acetic acid, trichloro, propyl ester
Uniqueness
Acetic acid, trichloro, 1,2-dimethylpropyl ester is unique due to the presence of the 1,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This makes it different from other trichloroacetic acid esters, which may have simpler alkyl groups. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84612-70-4 |
|---|---|
分子式 |
C7H11Cl3O2 |
分子量 |
233.5 g/mol |
IUPAC名 |
3-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
InChIキー |
DLGMINPBZKHLST-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
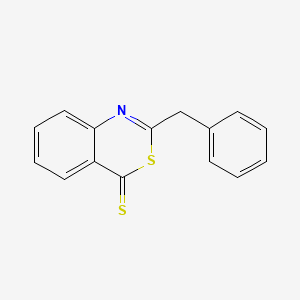
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)

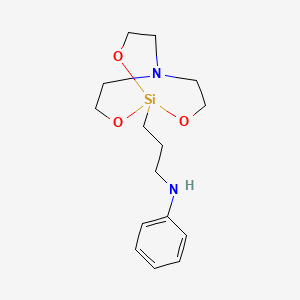
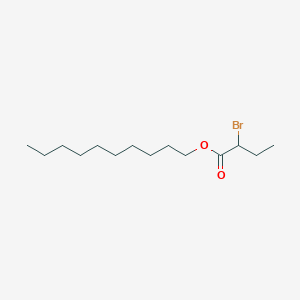
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
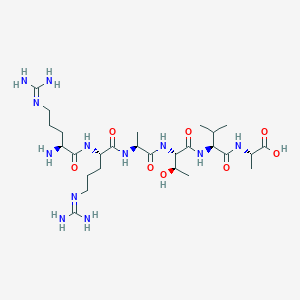
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
